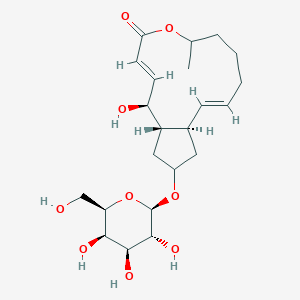
ローダミンBオクタデシルエステル過塩素酸塩
概要
説明
Rhodamine B octadecyl ester perchlorate (RBODEP) is a fluorescent dye that has been widely used in a variety of scientific research applications. RBODEP is a water-soluble derivative of Rhodamine B that is used to label proteins and other molecules, as well as to track their movement in living cells or organisms. In addition, RBODEP has been used to detect the presence of certain proteins and molecules in a variety of biochemical and physiological assays.
科学的研究の応用
親油性エネルギー移動受容体
ローダミンBオクタデシルエステル過塩素酸塩: は、親油性フルオレセインを含む研究において親油性エネルギー移動受容体として使用されます 。このアプリケーションは、細胞内の分子相互作用を研究するために使用される蛍光共鳴エネルギー移動(FRET)アッセイにおいて不可欠です。
マイクロプラスチックの可視化
この化合物は、マイクロプラスチックの染色方法で効果的に使用されており、環境研究におけるこれらの汚染物質の可視化を可能にしています 。染色によりマイクロプラスチックは紫色またはピンク色になり、一般的な顕微鏡蛍光フィルター範囲で蛍光を発します。これは、さまざまな媒体におけるマイクロプラスチックの追跡と識別のために不可欠です。
細胞構造の観察
研究者は、ローダミンBオクタデシルエステル過塩素酸塩を使用して細胞構造を観察および分析します。 これは、細胞内の特定の構成要素を強調表示するのに役立ち、細胞の形態と病理を研究しやすくなります 。
生体分子の追跡
この化合物は、細胞内の生体分子の追跡に役立ちます。 これは、生体分子にラベルを付けるために使用でき、研究者はそれらの動きと相互作用を監視することができます。これは、細胞プロセスを理解するために不可欠です 。
ファイバーオプティックセンサーにおけるカリウム感知
これは、ファイバーオプティックセンサーにおけるカリウム感知のための感度の高い膜染料として役立ちます。 このアプリケーションは、カリウムレベルを検出および測定するための高度なセンシング技術の開発において重要です 。
硝酸塩感知
ローダミンBオクタデシルエステル過塩素酸塩: は、硝酸塩感知にも使用されます。 これは、特に環境モニタリングと農業研究において有用です。硝酸塩レベルは重要なパラメーターです 。
作用機序
Target of Action
Rhodamine B octadecyl ester perchlorate is a lipophilic energy transfer acceptor . It is selectively localized in mitochondria , making these organelles the primary targets of its action. Mitochondria play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
This compound interacts with its targets (mitochondria) by being selectively localized within them . As a lipophilic energy transfer acceptor, it can accept energy from lipophilic fluoresceins . This energy transfer can be used in fluorescence energy transfer assays for cell fusion .
Pharmacokinetics
It is known to be soluble in dmso and dmf , which could potentially impact its bioavailability.
Result of Action
The result of Rhodamine B octadecyl ester perchlorate’s action is the transfer of energy from lipophilic fluoresceins . This energy transfer can be used in fluorescence energy transfer assays for cell fusion . Additionally, it has been used as a probe for measuring potassium in fiber-optic sensors .
Action Environment
It is known to be stable under desiccating conditions and can be stored at temperatures between 2-8°c .
Safety and Hazards
Rhodamine B octadecyl ester perchlorate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUPFBTCDYKNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584976 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142179-00-8 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B octadecyl ester perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Rhodamine B octadecyl ester perchlorate used to study clay minerals?
A1: Rhodamine B octadecyl ester perchlorate is utilized as a fluorescent marker in studying the size and shape of clay mineral layers. Researchers create hybrid Langmuir-Blodgett (LB) films by combining the dye with clay minerals like saponite, hectorite, Wyoming bentonite, and Laponite []. The dye helps visualize the clay layers under atomic force microscopy (AFM), revealing their morphology and arrangement within the LB films. This technique provides valuable insights into the structure of these materials, which is crucial for understanding their properties and potential applications in nanocomposites and ultrathin films. [] [1]: https://www.semanticscholar.org/paper/39a33c784bc11e3730e8526b55072b9a35d11f57
Q2: Can Rhodamine B octadecyl ester perchlorate be used in sensor applications?
A2: Yes, Rhodamine B octadecyl ester perchlorate has shown promise as a component in optical nitrite sensors []. The dye acts as a potential-sensitive dye (PSD) within a plasticized PVC membrane containing a nitrite-selective carrier (benzylbis(triphenylphosphine) palladium(II)chloride). When exposed to nitrite, the fluorescence intensity of the dye increases, providing a measurable signal proportional to nitrite concentration. This sensing mechanism allows for nitrite detection in the 5 to 5000 mg l–1 range. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d
Q3: What are the limitations of using Rhodamine B octadecyl ester perchlorate in sensor applications?
A3: While promising for nitrite sensing, Rhodamine B octadecyl ester perchlorate presents some limitations. Firstly, the sensor exhibits pH cross-sensitivity, meaning the signal response to nitrite is influenced by the pH of the solution. Secondly, the sensor's lifetime is limited by the gradual leaching of the dye from the membrane, impacting its long-term stability and performance. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
